7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
Description
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic chromen-4-one derivative with a molecular formula of C₂₂H₂₃NO₆ and a molecular weight of 397.42 g/mol . Its structure features:
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-14-21(29-16-5-3-4-15(12-16)26-2)20(25)17-6-7-19(24)18(22(17)28-14)13-23-8-10-27-11-9-23/h3-7,12,24H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJABHOEIBQAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)OC4=CC=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: Phenol derivatives, methoxybenzene, and morpholine.
Key Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced chromen-4-one derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism by which “7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one” exerts its effects involves:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of specific biochemical pathways, such as inhibition of enzyme activity or interaction with cellular receptors.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Physicochemical Properties
Table 2: Comparative Physicochemical Data
The target compound’s lower LogP compared to piperidine derivatives suggests better aqueous solubility, critical for oral bioavailability.
Biological Activity
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, also known as a chromenone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a hydroxy group at the 7th position, a methoxyphenoxy group at the 3rd position, and a morpholin-4-ylmethyl group at the 8th position. These structural features contribute to its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
| Property | Details |
|---|---|
| IUPAC Name | 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one |
| Molecular Formula | C22H23NO6 |
| Molecular Weight | 397.427 g/mol |
| CAS Number | 844858-92-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy and methoxy groups facilitate hydrogen bonding and hydrophobic interactions, while the morpholinyl group enhances solubility and bioavailability. This structural arrangement allows the compound to modulate specific biochemical pathways, potentially leading to therapeutic effects in various diseases.
Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of hydroxyl groups enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that similar compounds reduce lipid peroxidation and increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases like arthritis and colitis .
Anticancer Potential
Several studies have demonstrated the anticancer activity of chromenone derivatives against various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1. In vivo studies further support these findings, showing tumor growth inhibition in animal models.
Neuroprotective Effects
Preliminary research indicates that this compound may offer neuroprotective benefits. It appears to enhance neuronal survival under oxidative stress conditions by modulating signaling pathways related to cell survival and apoptosis . These findings suggest its potential role in treating neurodegenerative disorders like Alzheimer's disease.
Case Studies
- Antioxidant Study : A study conducted on a series of chromenone derivatives showed that those with hydroxyl substitutions exhibited higher antioxidant activities compared to their non-hydroxylated counterparts. The study quantified the reduction in reactive oxygen species (ROS) levels by up to 70% in treated cells.
- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant decrease in edema and inflammatory cytokine levels compared to controls .
- Cancer Cell Line Analysis : A comparative analysis on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
